molecular formula C12H18O B14346642 2,4-Dodecadiyn-1-ol CAS No. 95667-32-6

2,4-Dodecadiyn-1-ol

Cat. No.: B14346642
CAS No.: 95667-32-6
M. Wt: 178.27 g/mol
InChI Key: PNIYCBRYTYWDGO-UHFFFAOYSA-N
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Description

2,4-Dodecadiyn-1-ol (C₁₂H₂₀O) is a hypothetical or less-documented 12-carbon alcohol featuring two conjugated triple bonds at positions 2 and 4. While direct evidence for this compound is absent in the provided materials, comparisons can be drawn with structurally analogous alcohols, including saturated, mono-unsaturated, di-unsaturated, and branched-chain variants. This analysis focuses on compounds such as dodecan-1-ol, (E,E)-2,4-dodecadien-1-ol (a dienol), and other unsaturated alcohols to infer properties and applications of this compound.

Properties

CAS No.

95667-32-6

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

dodeca-2,4-diyn-1-ol

InChI

InChI=1S/C12H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-7,12H2,1H3

InChI Key

PNIYCBRYTYWDGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CC#CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dodecadiyn-1-ol typically involves the coupling of appropriate alkyne precursors. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dodecadiyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing triple bonds.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

2,4-Dodecadiyn-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dodecadiyn-1-ol involves its interaction with molecular targets through its reactive triple bonds and hydroxyl group. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key molecular features of comparable alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features
Dodecan-1-ol C₁₂H₂₆O 186.3 112-53-8 Saturated 12-carbon chain
(E,E)-2,4-Dodecadien-1-ol C₁₂H₂₂O 182.3 18485-38-6 Two conjugated double bonds
4-Dodecen-1-ol (Z isomer) C₁₂H₂₄O 184.0 40642-37-3 Single double bond at position 4
3,10-Undecadiyn-1-ol C₁₁H₁₆O 164.2 219736-39-7 Two triple bonds at positions 3,10
2-Octyl-1-dodecanol C₂₀H₄₂O 298.5 5333-42-6 Branched 20-carbon chain
1-Docosanol C₂₂H₄₆O 326.6 661-19-8 Saturated 22-carbon chain

Key Observations :

  • Unsaturation Effects: Diynols (e.g., 3,10-undecadiyn-1-ol) and dienols (e.g., (E,E)-2,4-dodecadien-1-ol) exhibit reduced molecular weights compared to saturated counterparts due to fewer hydrogen atoms.
  • Branching: Branched alcohols like 2-octyl-1-dodecanol have higher molecular weights and altered physical properties (e.g., lower melting points) .

Research Findings and Implications

  • Synthetic Utility: Diynols and dienols are valuable intermediates in organic synthesis, though their instability requires careful handling.
  • Biological Activity : Structural features like unsaturation and chain length correlate with antimicrobial or pheromonal activity in insects .
  • Industrial Use : Branched alcohols improve surfactant efficacy due to enhanced solubility .

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